molecular formula C20H26N2OS B11021008 N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

Cat. No.: B11021008
M. Wt: 342.5 g/mol
InChI Key: SRTVOJYGQLQIHF-UHFFFAOYSA-N
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Description

Compound A , is a complex organic molecule with a fascinating structure. Let’s break it down:

  • The core consists of an acetamide group (CH₃CONH-) attached to a tetrahydrothiopyran ring (a five-membered sulfur-containing ring).
  • The tetrahydrothiopyran ring contains a pyrrole unit (a five-membered nitrogen-containing ring) fused to it.
  • The phenyl group (C₆H₅-) with an isopropyl (propan-2-yl) substituent is connected to the tetrahydrothiopyran ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound A. One common approach involves the condensation of an appropriate amine (such as 4-(propan-2-yl)aniline) with a suitable thiol (e.g., 4-mercaptotetrahydrothiopyran) in the presence of acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic substitution and leads to the formation of Compound A.

Industrial Production: While Compound A is not produced on an industrial scale, its synthesis can be scaled up using similar methods. due to its complex structure, it remains primarily a research compound.

Chemical Reactions Analysis

Reactivity: Compound A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrrole ring or the thiopyran ring can yield different products.

    Substitution: The phenyl group can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide).

Scientific Research Applications

Compound A’s diverse applications include:

    Medicine: It exhibits potential as an anti-inflammatory, antimicrobial, or antitumor agent.

    Chemistry: Researchers use it as a building block for more complex molecules.

    Industry: Although not widely used, it could find applications in specialized chemical processes.

Mechanism of Action

The exact mechanism of action for Compound A remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound A’s uniqueness lies in its fused heterocyclic structure. Similar compounds include imidazoles, pyrroles, and thiopyrans, but none precisely match its combination of features.

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(4-pyrrol-1-ylthian-4-yl)acetamide

InChI

InChI=1S/C20H26N2OS/c1-16(2)17-5-7-18(8-6-17)21-19(23)15-20(9-13-24-14-10-20)22-11-3-4-12-22/h3-8,11-12,16H,9-10,13-15H2,1-2H3,(H,21,23)

InChI Key

SRTVOJYGQLQIHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2(CCSCC2)N3C=CC=C3

Origin of Product

United States

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